3-Bromo-5-isopropyl-2-methylbenzenamine
Description
3-Bromo-5-isopropyl-2-methylbenzenamine (CAS: 855832-53-0) is a substituted aromatic amine featuring a bromine atom at the 3-position, an isopropyl group at the 5-position, and a methyl group at the 2-position of the benzene ring. This compound is structurally characterized by its amino (-NH₂) functional group, which confers reactivity typical of aromatic amines, such as participation in diazotization and coupling reactions. The bromine substituent enhances electrophilic substitution reactivity at specific ring positions, while the bulky isopropyl and methyl groups influence steric hindrance and solubility properties.
The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where brominated aromatic amines serve as precursors for active ingredients.
Properties
IUPAC Name |
3-bromo-2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZDEHVCWCTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-2-methylbenzenamine typically involves the bromination of 5-isopropyl-2-methylbenzenamine. This process can be carried out using bromine or a brominating agent in the presence of a catalyst. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyl-2-methylbenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation reactions can produce nitrobenzenes or nitrosobenzenes.
Scientific Research Applications
3-Bromo-5-isopropyl-2-methylbenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropyl-2-methylbenzenamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-isopropyl-2-methylbenzenamine with structurally related brominated aromatic amines and derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Analysis and Structural Analogues
Physicochemical Properties
- Solubility: The amino group in this compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogues like 3-Bromo-5-isopropylbenzaldehyde. However, steric bulk from isopropyl and methyl groups reduces solubility relative to smaller halogenated derivatives (e.g., 3-Bromo-5-fluoro-4-iodoaniline) . Methoxy and chloro substituents in the cyclohexylpropanamine derivative () further reduce aqueous solubility due to increased hydrophobicity .
- Thermal Stability: Bromine’s high atomic mass contributes to higher melting points in brominated compounds. For example, this compound is expected to exhibit a higher melting point (~120–140°C) than its aldehyde counterpart (~80–100°C) due to stronger intermolecular hydrogen bonding via the amino group .
Biological Activity
3-Bromo-5-isopropyl-2-methylbenzenamine, a compound with notable chemical properties, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a methyl-substituted aniline structure. This configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's pharmacological effects. Its amine group may also play a crucial role in enzyme inhibition or activation, depending on the specific biological context.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Activity : In a study examining the efficacy of various substituted anilines, this compound displayed an IC50 value of 15 μM against Staphylococcus aureus, indicating potent antibacterial activity compared to other derivatives tested .
- Anti-inflammatory Response : Another investigation focused on the anti-inflammatory properties of this compound revealed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with this compound. The compound was shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
